![molecular formula C11H11NO2S B2997302 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid CAS No. 879916-67-3](/img/structure/B2997302.png)
3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid
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Description
“3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid” is a chemical compound with the linear formula C11H11NO3S . It has a molecular weight of 237.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid” is based on the benzothiazole ring system, which is a benzene ring fused to a thiazole ring . The structures of these compounds were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .
Physical And Chemical Properties Analysis
“3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid” is a solid compound . It has a molecular weight of 207.25 .
Safety and Hazards
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)6-10-12-8-4-2-3-5-9(8)15-10/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNWWIHAPBLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid |
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